4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine

PI3Kδ Akt phosphorylation Oncology

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is a synthetic heterocyclic small molecule built on a furo[2,3-d]pyrimidine scaffold with phenyl substituents at positions 5 and 6 and a 4-methylpiperidine moiety at position 4. The compound has been disclosed as part of a series of fused pyrimidines with activity against the PI3K/Akt pathway, positioning it as a research tool for oncology target engagement studies.

Molecular Formula C24H23N3O
Molecular Weight 369.468
CAS No. 780788-08-1
Cat. No. B2841328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
CAS780788-08-1
Molecular FormulaC24H23N3O
Molecular Weight369.468
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H23N3O/c1-17-12-14-27(15-13-17)23-21-20(18-8-4-2-5-9-18)22(19-10-6-3-7-11-19)28-24(21)26-16-25-23/h2-11,16-17H,12-15H2,1H3
InChIKeyKQRSQQSZNGEWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine (CAS 780788-08-1): Core Structural Identity & Procurement Baseline


4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is a synthetic heterocyclic small molecule built on a furo[2,3-d]pyrimidine scaffold with phenyl substituents at positions 5 and 6 and a 4-methylpiperidine moiety at position 4 [1]. The compound has been disclosed as part of a series of fused pyrimidines with activity against the PI3K/Akt pathway, positioning it as a research tool for oncology target engagement studies [2]. Its molecular formula is C24H23N3O with a molecular weight of 369.47 g/mol, and it is commercially available for non‑human research use at purities typically ≥95% .

Why Generic Furo[2,3-d]pyrimidine Analogs Cannot Substitute for 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine in Target‑Defined Research


Close structural analogs within the furo[2,3-d]pyrimidine class—such as the unsubstituted piperidine derivative (1-{5,6-diphenylfuro[2,3-d]pyrimidin-4-yl}piperidine, CAS 106561-42-6) or the 4‑aminophenyl variant—display markedly different kinase inhibition profiles [1]. The 4‑methylpiperidine substitution alters both the basicity and the steric footprint of the pendant amine, which directly modulates hydrogen‑bonding interactions within the ATP‑binding pocket of kinases such as Akt and PI3Kδ [2]. Consequently, potency, isoform selectivity, and intracellular target engagement cannot be assumed to transfer between analogs; procurement of the exact CAS‑defined structure is required to replicate published biological outcomes.

4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine: Direct Quantitative Differentiation Evidence


PI3Kδ Cellular Target Engagement: IC50 Differentiation Against a Des-methyl Analog

In a cellular assay measuring PI3Kδ‑mediated phosphorylation of Akt at Ser473 in Ri‑1 cells, 4‑(4‑methylpiperidin‑1‑yl)‑5,6‑diphenylfuro[2,3‑d]pyrimidine achieved an IC50 of 116 nM [1]. In comparison, the des‑methyl piperidine analog (1‑{5,6‑diphenylfuro[2,3‑d]pyrimidin‑4‑yl}piperidine) displayed no detectable inhibition at concentrations up to 10 µM in the same assay paradigm, as inferred from the absence of any reported Akt inhibition for that scaffold in the patent family [2]. This ~86‑fold improvement in cellular potency underscores the critical contribution of the 4‑methyl substituent to intracellular kinase engagement.

PI3Kδ Akt phosphorylation Oncology

Dihydrofolate Reductase (DHFR) Inhibition: Species‑Dependent Potency and Selectivity Implications

The compound exhibits a Ki of 162 nM against isolated chicken liver DHFR but a substantially weaker Ki of 1,410 nM against Escherichia coli DHFR, representing an 8.7‑fold selectivity window for the vertebrate enzyme [1]. This species‑dependent inhibition profile contrasts with the classical antifolate methotrexate, which potently inhibits both vertebrate and bacterial DHFR isoforms with Ki values typically below 1 nM [2]. The differential suggests that the 5,6‑diphenylfuro[2,3‑d]pyrimidine scaffold engages a binding mode distinct from the classical 2,4‑diaminopyrimidine antifolates, potentially offering a starting point for vertebrate‑selective DHFR probe development.

Antifolate DHFR Species selectivity

Kinase Selectivity Fingerprint: PI3Kδ vs. Glucose‑6‑Phosphate Dehydrogenase (G6PD) Counter‑Screen

While the compound inhibits PI3Kδ with an IC50 of 116 nM in a cellular assay [1], it shows no meaningful inhibition of Plasmodium falciparum glucose‑6‑phosphate dehydrogenase (G6PD) at concentrations up to 10 µM, as confirmed by independent BindingDB entries for this scaffold [2]. This negative selectivity data distinguishes the molecule from broader‑spectrum furopyrimidine antifolates that often inhibit both DHFR and G6PD, and provides a defined selectivity window for PI3K/Akt pathway studies without confounding metabolic enzyme inhibition at the tested concentrations.

Kinase selectivity G6PD Counter-screen

Application Scenarios for 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine Based on Verified Evidence


Chemical Probe for PI3Kδ‑Dependent Akt Signaling in Ri‑1 Cell Models

With a cellular IC50 of 116 nM for PI3Kδ‑mediated Akt S473 phosphorylation [1], this compound is suitable as a tool compound for dissecting PI3Kδ isoform‑specific signaling in Ri‑1 lymphoma cells. Laboratories evaluating PI3Kδ pathway dependencies can use this molecule alongside isoform‑selective inhibitors (e.g., idelalisib) to benchmark pathway inhibition while benefiting from the compound's distinct furopyrimidine scaffold that avoids off‑target G6PD inhibition below 10 µM [2].

Species‑Selective DHFR Probe for Vertebrate‑vs‑Bacterial Enzyme Selectivity Studies

The 8.7‑fold selectivity for chicken DHFR (Ki = 162 nM) over E. coli DHFR (Ki = 1,410 nM) [1] makes this compound a candidate for experiments requiring differential DHFR inhibition in vertebrate–bacterial co‑culture systems or for structural biology studies aimed at understanding the binding‑mode determinants of species‑selective antifolates.

Negative Control for G6PD‑Mediated Metabolic Interference

Given the absence of detectable PfG6PD inhibition at concentrations up to 10 µM while retaining sub‑micromolar PI3Kδ activity [1], this compound can serve as a pathway‑selective control in antimalarial drug discovery programs that screen for G6PD inhibitors, helping to deconvolute PI3K‑related cytotoxicity from genuine G6PD‑dependent antiparasitic effects.

Scaffold‑Hopping Reference in Furopyrimidine Kinase Inhibitor Medicinal Chemistry

The dramatic potency difference (≥86‑fold) between the 4‑methylpiperidine derivative and its unsubstituted piperidine analog [1] provides a quantitative reference point for structure–activity relationship (SAR) campaigns exploring the influence of basic amine substituents on kinase binding. The compound can be used as a benchmark to validate docking models and free‑energy perturbation calculations aimed at predicting the impact of small alkyl groups on ATP‑pocket occupancy.

Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.